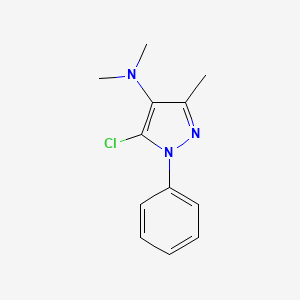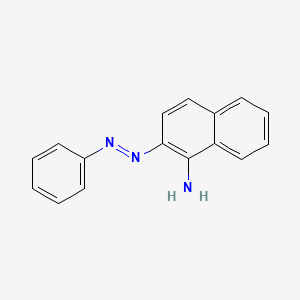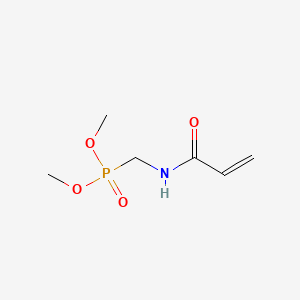
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is an organophosphorus compound with the molecular formula C6H12NO4P. It is known for its unique structure, which includes a phosphonate group, an amide group, and an allyl group. This compound is used in various scientific research applications due to its reactivity and versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate amine and an allyl halide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is usually purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The allyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can react with the allyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted allyl compounds .
Aplicaciones Científicas De Investigación
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl (((1-oxoallyl)amino)methyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, affecting their activity. The amide and allyl groups also contribute to its reactivity and ability to interact with various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the amide and allyl groups.
Dimethyl phosphite: Contains the phosphonate group but lacks the amide and allyl groups.
Acrylamidomethylphosphonic acid: Similar structure but with different functional groups
Uniqueness
Dimethyl (((1-oxoallyl)amino)methyl)phosphonate is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its ability to interact with both organic and inorganic molecules makes it valuable in multiple fields of research .
Propiedades
Número CAS |
24610-95-5 |
|---|---|
Fórmula molecular |
C6H12NO4P |
Peso molecular |
193.14 g/mol |
Nombre IUPAC |
N-(dimethoxyphosphorylmethyl)prop-2-enamide |
InChI |
InChI=1S/C6H12NO4P/c1-4-6(8)7-5-12(9,10-2)11-3/h4H,1,5H2,2-3H3,(H,7,8) |
Clave InChI |
OLKYWAGUBPTLHH-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(CNC(=O)C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


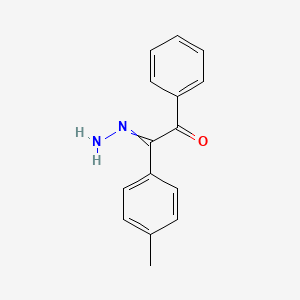
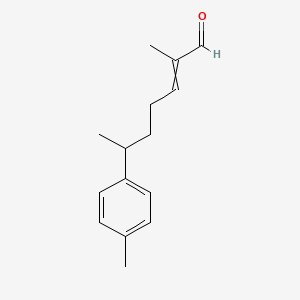


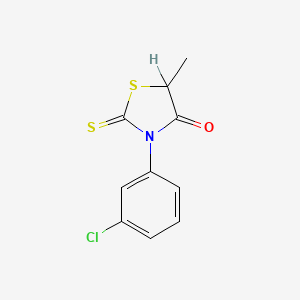
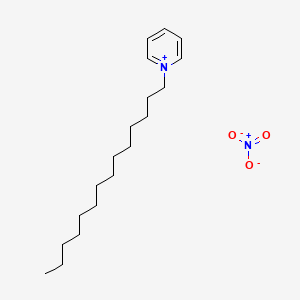
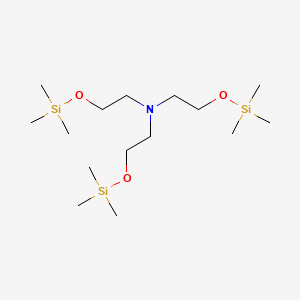

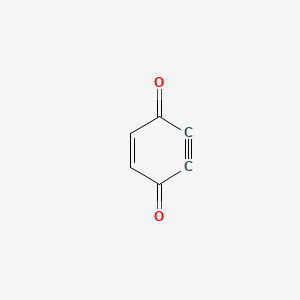

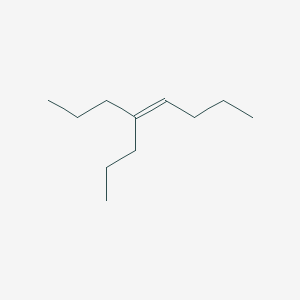
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
